
5-bromo-4-fluoropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-bromo-4-fluoropyridin-2(1H)-one” is a chemical compound with the molecular formula C5H4BrFN2. It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “5-bromo-4-fluoropyridin-2(1H)-one” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom and at the 4th position with a fluorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.00. It has a predicted density of 1.813±0.06 g/cm3 and a predicted boiling point of 233.6±35.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Bromo-4-fluoropyridin-2(1H)-one serves as a versatile intermediate in the synthesis of complex pyridine derivatives, highlighting its importance in organic synthesis and medicinal chemistry. The compound can be transformed through various chemical reactions, including Suzuki coupling, to achieve selective functionalization. This is exemplified in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, where 5-bromo-2-fluoro-3-pyridylboronic acid is prepared and further reacted with aryl iodides and boronic acids, showcasing the compound's utility in constructing substituted pyridines with potential applications in drug development and materials science (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
The chemoselective functionalization of related bromo-fluoro-pyridines illustrates the strategic use of 5-bromo-4-fluoropyridin-2(1H)-one derivatives in organic synthesis. By exploiting different reactivity patterns, such as catalytic amination, researchers can selectively target specific halogen sites on the pyridine ring for substitution, enabling the precise introduction of functional groups. This approach is crucial for designing molecules with specific properties, such as increased potency or improved metabolic stability in drug candidates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Building Blocks for Medicinal Chemistry
5-Bromo-4-fluoropyridin-2(1H)-one and its derivatives serve as valuable building blocks in medicinal chemistry. Their incorporation into complex molecular frameworks is essential for the development of novel therapeutic agents. The halogen-rich intermediates derived from such compounds provide a foundation for synthesizing pentasubstituted pyridines, which are crucial for exploring new chemical spaces in drug discovery. This demonstrates the compound's role in enabling the synthesis of structurally diverse molecules with potential biological activity (Wu, Porter, Frennesson, & Saulnier, 2022).
Radiosynthesis Applications
The synthesis and study of fluoropyridines, including those derived from 5-bromo-4-fluoropyridin-2(1H)-one, have significant implications in the field of radiopharmaceuticals. These compounds play a crucial role in developing new positron emission tomography (PET) tracers, highlighting their importance in diagnostic imaging and molecular medicine. By enabling the creation of radiolabeled compounds, researchers can probe biological processes in vivo, contributing to the advancement of personalized medicine and drug development (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-fluoro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXILRPCHMEDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoropyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

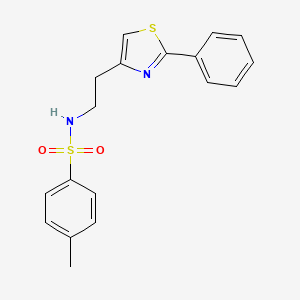
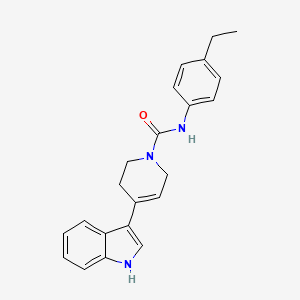

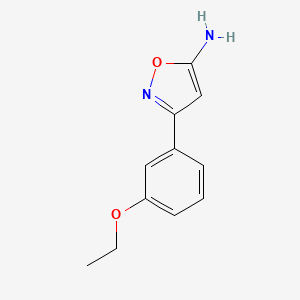
![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)
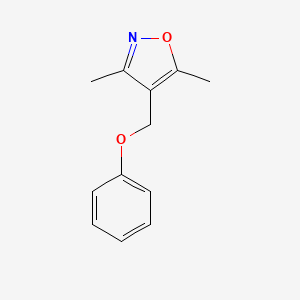
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
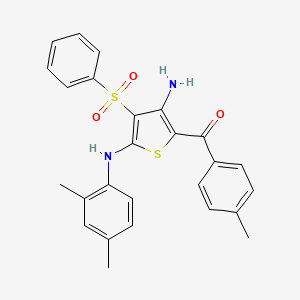
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)